molecular formula C3H4ClN3O2S2 B15259913 (5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonamide

(5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonamide

Cat. No.: B15259913
M. Wt: 213.7 g/mol
InChI Key: MOLUTSNPJJFUOY-UHFFFAOYSA-N
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Description

(5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonamide is a chemical compound with the molecular formula C3H4ClN3O2S2. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonamide typically involves the reaction of 5-chloro-1,3,4-thiadiazole with methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted thiadiazole derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial agents .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is being investigated for its ability to inhibit specific enzymes and pathways that are involved in various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonamide is unique due to its specific combination of a thiadiazole ring with a methanesulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C3H4ClN3O2S2

Molecular Weight

213.7 g/mol

IUPAC Name

(5-chloro-1,3,4-thiadiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C3H4ClN3O2S2/c4-3-7-6-2(10-3)1-11(5,8)9/h1H2,(H2,5,8,9)

InChI Key

MOLUTSNPJJFUOY-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN=C(S1)Cl)S(=O)(=O)N

Origin of Product

United States

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